REACTION_CXSMILES
|
C1(CC([O-])=O)C=CC(C)=CC=1.C(OC(=O)C)(=O)C.C(O)(=O)C.[Na+].[Br-].O=O.[C:27]([O:30][C:31]1[CH:39]=[CH:38][C:34]([C:35](O)=[O:36])=[CH:33][CH:32]=1)(=[O:29])[CH3:28]>>[C:27]([O:30][C:31]1[CH:39]=[CH:38][C:34]([CH:35]=[O:36])=[CH:33][CH:32]=1)(=[O:29])[CH3:28] |f:3.4|
|
Name
|
( 20 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
p-cresylacetate
|
Quantity
|
0.13 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C)CC(=O)[O-]
|
Name
|
|
Quantity
|
0.39 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.67 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
Co(OAc)2·
|
Quantity
|
0.002 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Mn(OAc)2·
|
Quantity
|
0.002 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.004 mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C(=O)O)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |